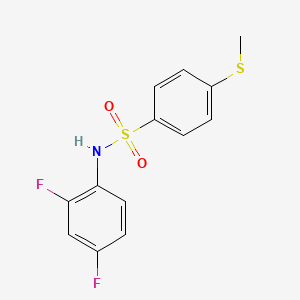
N-butyl-5-(2-naphthyloxy)-1-pentanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butyl-5-(2-naphthyloxy)-1-pentanamine, also known as BINA, is a novel compound that has gained significant attention in the field of neuroscience. BINA is a selective inhibitor of the histone deacetylase enzyme, which plays a crucial role in regulating gene expression and protein synthesis. The inhibition of histone deacetylase by BINA has been shown to have a positive impact on learning and memory, making it a promising candidate for the treatment of cognitive disorders.
Mechanism of Action
N-butyl-5-(2-naphthyloxy)-1-pentanamine works by inhibiting the activity of histone deacetylase, which leads to an increase in the expression of genes involved in learning and memory. Histone deacetylase plays a key role in regulating the chromatin structure of DNA, which in turn affects gene expression. By inhibiting histone deacetylase, N-butyl-5-(2-naphthyloxy)-1-pentanamine promotes the expression of genes that are involved in synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been shown to have several biochemical and physiological effects, including an increase in the expression of genes involved in synaptic plasticity, an increase in the number of dendritic spines, and an increase in the levels of certain neurotransmitters such as acetylcholine. These effects are thought to underlie the positive impact of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its selectivity for histone deacetylase, which means that it has minimal off-target effects. This makes it a useful tool for studying the role of histone deacetylase in learning and memory. However, one limitation of N-butyl-5-(2-naphthyloxy)-1-pentanamine is its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on N-butyl-5-(2-naphthyloxy)-1-pentanamine. One area of interest is the potential use of N-butyl-5-(2-naphthyloxy)-1-pentanamine in the treatment of cognitive disorders such as Alzheimer's disease and dementia. Further studies are needed to investigate the efficacy of N-butyl-5-(2-naphthyloxy)-1-pentanamine in animal models of these conditions. Another area of interest is the development of more potent and selective inhibitors of histone deacetylase, which may have even greater therapeutic potential than N-butyl-5-(2-naphthyloxy)-1-pentanamine. Finally, there is a need for further studies to investigate the long-term effects of N-butyl-5-(2-naphthyloxy)-1-pentanamine on learning and memory, as well as its safety and tolerability in humans.
Synthesis Methods
The synthesis of N-butyl-5-(2-naphthyloxy)-1-pentanamine involves a multi-step process that begins with the reaction of 2-naphthol and n-butylamine to form the corresponding amine. The amine is then reacted with 1-pentanone to produce the final product, N-butyl-5-(2-naphthyloxy)-1-pentanamine. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Scientific Research Applications
N-butyl-5-(2-naphthyloxy)-1-pentanamine has been extensively studied in animal models to investigate its potential as a therapeutic agent for cognitive disorders. Studies have shown that N-butyl-5-(2-naphthyloxy)-1-pentanamine improves memory and learning in mice, suggesting that it may be effective in treating conditions such as Alzheimer's disease and dementia. N-butyl-5-(2-naphthyloxy)-1-pentanamine has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-butyl-5-naphthalen-2-yloxypentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-2-3-13-20-14-7-4-8-15-21-19-12-11-17-9-5-6-10-18(17)16-19/h5-6,9-12,16,20H,2-4,7-8,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKBRAKZBCPORP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCOC1=CC2=CC=CC=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4929872.png)

![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)



![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(2-chlorophenyl)ethanediamide](/img/structure/B4929926.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)
![ethyl 1'-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4'-bipiperidine-4-carboxylate](/img/structure/B4929957.png)
![N-(3-methoxyphenyl)-3-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B4929962.png)
![N-[2-(3,4-dihydro-1-isoquinolinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4929968.png)
![N-[1-(4-bromophenyl)ethyl]-5-chloro-2-nitroaniline](/img/structure/B4929978.png)